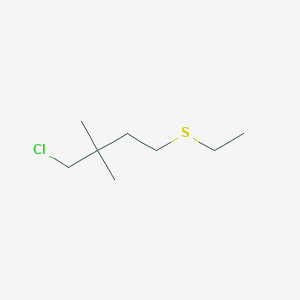
1-Chloro-4-(ethylsulfanyl)-2,2-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(ethylsulfanyl)-2,2-dimethylbutane is an organic compound characterized by the presence of a chlorine atom, an ethylsulfanyl group, and a dimethylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(ethylsulfanyl)-2,2-dimethylbutane typically involves the chlorination of 4-(ethylsulfanyl)-2,2-dimethylbutane. This can be achieved through the reaction of 4-(ethylsulfanyl)-2,2-dimethylbutane with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
[ \text{4-(ethylsulfanyl)-2,2-dimethylbutane} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(ethylsulfanyl)-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the chlorine atom, forming 4-(ethylsulfanyl)-2,2-dimethylbutane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 4-(ethylsulfanyl)-2,2-dimethylbutanol.
Oxidation: Formation of 1-Chloro-4-(ethylsulfinyl)-2,2-dimethylbutane or 1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane.
Reduction: Formation of 4-(ethylsulfanyl)-2,2-dimethylbutane.
Scientific Research Applications
1-Chloro-4-(ethylsulfanyl)-2,2-dimethylbutane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(ethylsulfanyl)-2,2-dimethylbutane involves its interaction with specific molecular targets. The chlorine atom and ethylsulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-ethylbenzene: Similar in having a chlorine atom and an ethyl group but differs in the aromatic ring structure.
4-Chloro-1-ethylbenzene: Similar in having a chlorine atom and an ethyl group but differs in the position of the substituents on the benzene ring.
Uniqueness
1-Chloro-4-(ethylsulfanyl)-2,2-dimethylbutane is unique due to the presence of the ethylsulfanyl group and the dimethylbutane backbone, which confer distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C8H17ClS |
|---|---|
Molecular Weight |
180.74 g/mol |
IUPAC Name |
1-chloro-4-ethylsulfanyl-2,2-dimethylbutane |
InChI |
InChI=1S/C8H17ClS/c1-4-10-6-5-8(2,3)7-9/h4-7H2,1-3H3 |
InChI Key |
CGAPPRHBIJFFDR-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13214515.png)
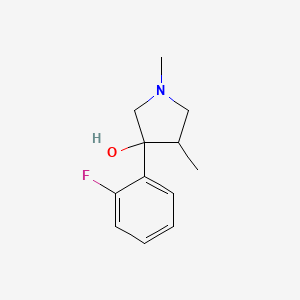
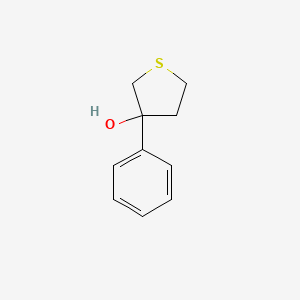
![tert-Butyl 5'-(trifluoromethoxy)-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13214522.png)

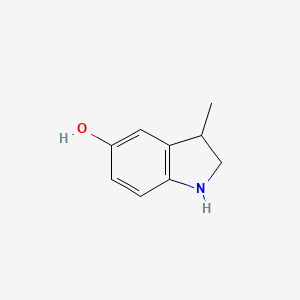
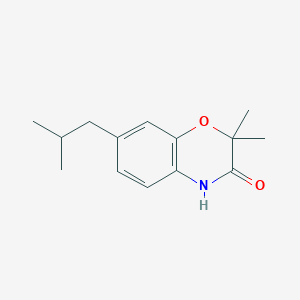
![9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one](/img/structure/B13214552.png)
![1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B13214569.png)
![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-5'-yl}carbamate](/img/structure/B13214591.png)
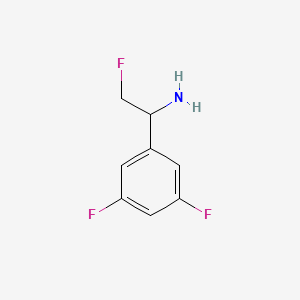
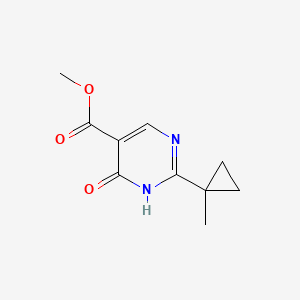
![1-(1H-Imidazol-2-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13214613.png)
![2-Chloro-1-[3-(methylamino)propyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13214618.png)
